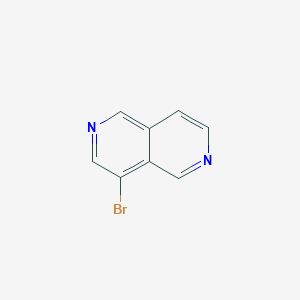

4-Bromo-2,6-naphthyridine

Vue d'ensemble

Description

4-Bromo-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are analogs of naphthalene, containing two fused pyridine rings. The presence of a bromine atom at the 4-position of the naphthyridine ring system imparts unique chemical properties to this compound. It is widely used in organic synthesis and medicinal chemistry due to its reactivity and potential biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-naphthyridine typically involves the bromination of 2,6-naphthyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, leading to higher efficiency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2,6-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like dimethylformamide (DMF) or ethanol.

Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Scientific Research Applications

4-Bromo-2,6-naphthyridine serves as a crucial building block in the synthesis of complex heterocyclic compounds. These compounds are investigated for potential biological activities, including antibacterial and anticancer properties.

Medical Applications

This compound is explored for its potential use in drug development, particularly for treating bacterial infections.

FGFR4 Inhibitors

2,6-Naphthyridine derivatives are used as a scaffold for creating novel Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors . Aberrant expression of fibroblast growth factor 19 (FGF19)-FGFR4 is seen in approximately 30% of hepatocellular carcinoma (HCC) cases, making it a target for HCC treatment . Compound 11 , which contains a 2,6-naphthyridine scaffold, displayed nanomolar potency against Huh7 cell lines and high selectivity over FGFR1-3, comparable to fisogatinib . In HCC xenograft mouse models, compound 11 also showed remarkable antitumor efficacy and is considered a promising candidate for HCC treatment .

Industrial Applications

In industry, this compound is utilized in the production of materials with specific photochemical properties, such as those used in light-emitting diodes and dye-sensitized solar cells.

Chemical Reactions

The bromine atom in this compound can be substituted with other nucleophiles under appropriate conditions. It can also undergo oxidation and reduction reactions, which alter its electronic properties and reactivity, and participate in cycloaddition reactions to form more complex structures. Common reagents used in these reactions include sodium azide, trimethylsilyl azide, and various metal catalysts, often under microwave irradiation to enhance reaction rates and yields.

Synthesis of 2,6-Naphthyridines

2,6-Naphthyridine and its derivatives can be synthesized using a microwave-promoted method starting from sodium nitrite and hydrobromic acid to produce l,3-dibromo-2,6-naphthyridine, which is then treated with hydrazine hydrate to yield 1,3-dihydrazino-2,6-naphthyridine. Reacting this with cupric sulfate solution in acetic acid under microwave irradiation gives 2,6-naphthyridine .

Functionalization via Direct Ring Metalation

4-bromobenzo[c][2,7]naphthyridine can undergo regioselective direct ring metalation at C-5 with TMPMgCl∙LiCl at −40 °C . Nucleophilic radicals can be added to C-5 of 4-bromobenzo[c][2,7]naphthyridine to yield 5-substituted-5,6-dihydro derivatives, which can then undergo rearomatization .

Potential Applications

This compound and its derivatives have a wide array of potential applications due to their diverse chemical and biological activities:

- Antimicrobial Agents : Naphthyridine derivatives have demonstrated effectiveness against drug-resistant pathogens, indicating their potential as new antibiotic therapies.

- Antileishmanial Activity : Naphthyridine derivatives have been evaluated for their antileishmanial activity, with certain structural modifications enhancing efficacy while reducing toxicity in animal models.

- Anticancer Agents : Naphthyridines can serve as building blocks for synthesizing anticancer agents.

- Molecular Sensors : Useful in the design of molecular probes and sensors for detecting various biological targets.

Mécanisme D'action

The mechanism of action of 4-Bromo-2,6-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom can enhance the compound’s binding affinity to these targets through halogen bonding or hydrophobic interactions . The exact pathways involved vary depending on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Naphthyridine: The parent compound without the bromine substitution.

4-Methyl-2,6-naphthyridine: A methyl-substituted analog with different reactivity and biological properties.

4-Chloro-2,6-naphthyridine: A chloro-substituted analog with similar reactivity but different electronic properties.

Uniqueness

4-Bromo-2,6-naphthyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activities. The bromine atom can participate in halogen bonding, enhancing the compound’s interactions with biological targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives .

Activité Biologique

4-Bromo-2,6-naphthyridine is a compound belonging to the naphthyridine class, characterized by its unique structural features that include a bromine atom at the 4-position and nitrogen atoms at the 2- and 6-positions. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Below is a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

Structural Characteristics

The molecular formula of this compound is C₈H₅BrN₂. The structural arrangement enhances its reactivity and interaction with various biological targets, making it a candidate for therapeutic applications. The presence of the bromine atom allows for further functionalization, potentially leading to derivatives with improved bioactivity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study reported that brominated naphthyridine derivatives showed selective antibacterial effects against resistant strains of Bacillus subtilis and Actinobacillus actinomycetemcomitans, with an IC50 range of 1.7–13.2 µg/mL against DNA gyrase . This suggests that the introduction of bromine enhances the antibacterial efficacy of naphthyridine derivatives.

Anticancer Activity

The compound has also been investigated for its anticancer properties , particularly as an inhibitor of fibroblast growth factor receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma (HCC). A study revealed that a derivative of this compound displayed nanomolar potency against Huh7 cell lines and demonstrated significant antitumor efficacy in xenograft mouse models . This positions it as a promising candidate for therapeutic intervention in cancers driven by aberrant FGFR4 signaling.

Case Studies

- FGFR4 Inhibition in Hepatocellular Carcinoma :

- Antimicrobial Activity Assessment :

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which offers an eco-friendly approach to producing naphthyridine derivatives . This method enhances yield and reduces environmental impact compared to traditional synthesis techniques.

Comparative Analysis

The following table summarizes the unique characteristics and biological activities of this compound compared to related compounds:

| Compound Name | Structural Features | Unique Characteristics | Biological Activity |

|---|---|---|---|

| This compound | Bromine at C-4 | Enhanced reactivity and potential for further functionalization | Antimicrobial and anticancer activity |

| 2,6-Naphthyridine | No halogen substituents | Basic structure without additional functional groups | Limited biological activity |

| 4-Chloro-2,6-naphthyridine | Chlorine instead of bromine | Different halogen may affect reactivity | Varies based on halogen substitution |

| 3-Bromo-2,6-naphthyridine | Bromine at position 3 | Different positional isomer; may exhibit different reactivity | Varies based on position |

Propriétés

IUPAC Name |

4-bromo-2,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-5-11-3-6-1-2-10-4-7(6)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGULWYDOYMXMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C(C=NC=C21)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782910-98-8 | |

| Record name | 4-bromo-2,6-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.